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isobutylmagnesium bromide chemical properties and reactivity

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **IsobutyImagnesium Bromide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

IsobutyImagnesium bromide, a prominent member of the Grignard reagent family, is a powerful and versatile organometallic compound widely employed in organic synthesis. Its utility lies in its ability to form new carbon-carbon bonds, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties and reactivity of **isobutyImagnesium bromide**, tailored for professionals in research and drug development. It includes a detailed summary of its physical and chemical characteristics, in-depth discussions on its reactivity with various functional groups, and explicit experimental protocols. Furthermore, this document incorporates visual aids in the form of diagrams generated using Graphviz to illustrate key reaction pathways and experimental workflows, facilitating a deeper understanding of its application in synthetic chemistry.

Chemical Properties

IsobutyImagnesium bromide is typically handled as a solution in an ethereal solvent, most commonly diethyl ether or tetrahydrofuran (THF), due to its high reactivity with moisture and air. [1][2]



Physical Properties

The physical properties of **isobutylmagnesium bromide** are summarized in the table below. It is important to note that many of these properties, such as density and flash point, are often reported for the solution rather than the pure compound.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₉ BrMg	
Molecular Weight	161.32 g/mol	[3]
CAS Number	926-62-5	[4]
Appearance	Colorless to pale yellow or brown liquid/solution	[1][5]
Melting Point	51-53 °C	
Boiling Point	122-123 °C @ 0.2 Torr	[6][7]
Density	0.941 g/mL at 25 °C (for 2.0 M solution in diethyl ether)	[4][8]
Solubility	Soluble in diethyl ether and tetrahydrofuran (THF)	[9]
Flash Point	< -30 °F (for solution in diethyl ether)	[10][11]

Schlenk Equilibrium

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. This involves an equilibrium between the monomeric alkylmagnesium halide (RMgX) and the dimeric dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). The position of this equilibrium is influenced by the solvent, concentration, and temperature.

2 i-BuMgBr
$$\Rightarrow$$
 (i-Bu)₂Mg + MgBr₂



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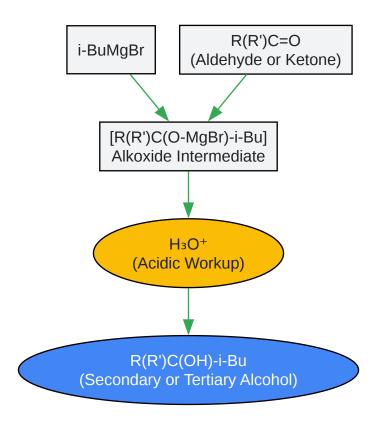
Schlenk equilibrium for isobutylmagnesium bromide.

Reactivity

As a potent nucleophile and a strong base, **isobutylmagnesium bromide** reacts with a wide array of electrophiles.[1] The isobutyl group acts as a carbanion, readily attacking electron-deficient centers.

Reaction with Carbonyl Compounds (Aldehydes and Ketones)

One of the most fundamental applications of Grignard reagents is their reaction with carbonyl compounds to form alcohols.[1][4] **Isobutylmagnesium bromide** adds to the carbonyl carbon of aldehydes and ketones to yield secondary and tertiary alcohols, respectively, after acidic workup.



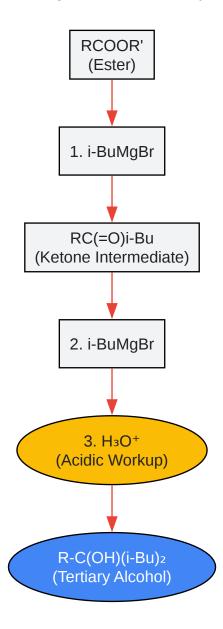
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General reaction of isobutylmagnesium bromide with aldehydes and ketones.



Reaction with Esters

The reaction of **isobutyImagnesium bromide** with esters proceeds via a double addition mechanism. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup.[5]



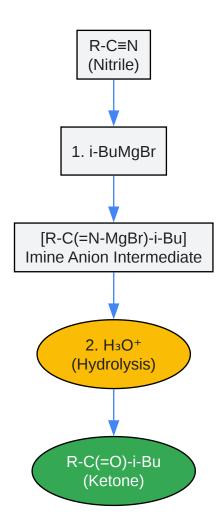
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Reaction of isobutylmagnesium bromide with an ester.

Reaction with Nitriles



IsobutyImagnesium bromide adds to the electrophilic carbon of a nitrile to form an imine anion intermediate. Subsequent hydrolysis with aqueous acid yields a ketone.[6][12] This provides a valuable synthetic route to ketones.



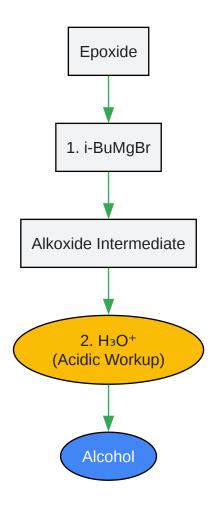
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Reaction of isobutylmagnesium bromide with a nitrile.

Reaction with Epoxides

The reaction of **isobutyImagnesium bromide** with epoxides is a ring-opening reaction that proceeds via an S_n2 mechanism. The nucleophilic isobutyI group attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a new carbon-carbon bond and an alcohol after acidic workup. The attack generally occurs at the less sterically hindered carbon of the epoxide.[13]





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Reaction of isobutylmagnesium bromide with an epoxide.

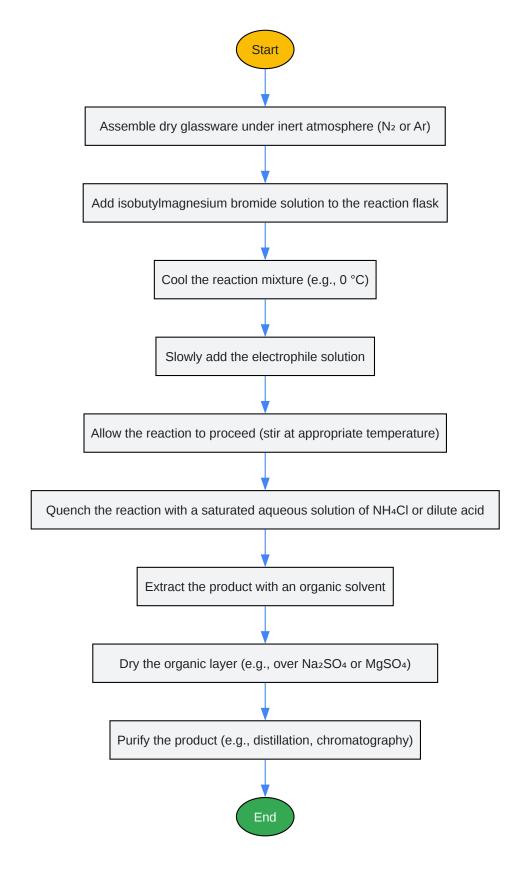
Experimental Protocols

The successful use of **isobutylmagnesium bromide** necessitates stringent anhydrous and anaerobic conditions due to its high reactivity towards water and oxygen.[1][2]

General Protocol for a Grignard Reaction

The following is a generalized procedure for the reaction of **isobutylmagnesium bromide** with an electrophile.





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A typical experimental workflow for a Grignard reaction.



Detailed Protocol: Synthesis of 2,6-Dimethyl-4-heptanol

This protocol details the synthesis of 2,6-dimethyl-4-heptanol via the reaction of **isobutylmagnesium bromide** with ethyl formate.

Materials:

- Magnesium turnings
- 1-Bromo-2-methylpropane (isobutyl bromide)
- Anhydrous diethyl ether
- · Ethyl formate
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Preparation of IsobutyImagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to cover the magnesium. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining isobutyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Ethyl Formate: The Grignard solution is cooled in an ice bath. A solution of
 ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel. The
 reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete.
- Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.



Purification: The solvent is removed under reduced pressure, and the crude 2,6-dimethyl-4-heptanol can be purified by distillation.

Safety and Handling

IsobutyImagnesium bromide is a highly reactive and hazardous substance. It is flammable and reacts violently with water, releasing flammable gases.[3] It can also cause severe skin burns and eye damage.[4] Therefore, it must be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

IsobutyImagnesium bromide is a cornerstone reagent in organic synthesis, offering a reliable method for the formation of carbon-carbon bonds. Its reactivity with a broad range of functional groups makes it an invaluable tool for the synthesis of complex organic molecules in academic and industrial research, particularly in the field of drug development. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective utilization. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers and scientists working with this versatile reagent.

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